4-Chloro-6-(4-fluorophenoxy)pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
124041-01-6 |
|---|---|
Molecular Formula |
C10H6ClFN2O |
Molecular Weight |
224.62 g/mol |
IUPAC Name |
4-chloro-6-(4-fluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6ClFN2O/c11-9-5-10(14-6-13-9)15-8-3-1-7(12)2-4-8/h1-6H |
InChI Key |
KNGGWBVOURCRQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 6 4 Fluorophenoxy Pyrimidine
Established Synthetic Pathways for 4-Chloro-6-(4-fluorophenoxy)pyrimidine
The cornerstone of established synthetic routes to this compound is the functionalization of a pre-existing pyrimidine (B1678525) ring, typically through nucleophilic aromatic substitution. This approach leverages the inherent electrophilicity of halogenated pyrimidines.
The principal method for synthesizing this compound involves the monosubstitution of 4,6-dichloropyrimidine (B16783) with 4-fluorophenol (B42351). This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring, being an electron-deficient heterocycle, is activated towards attack by nucleophiles. nih.gov The presence of two chlorine atoms enhances the electrophilicity of the carbon atoms at positions 4 and 6.
The SNAr mechanism proceeds via a two-step addition-elimination sequence. libretexts.orgyoutube.com First, the 4-fluorophenoxide ion, generated in situ by a base, attacks one of the chlorine-bearing carbon atoms (C4 or C6) of the pyrimidine ring. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the subsequent elimination step, the chloride ion is expelled, restoring the aromaticity of the pyrimidine ring and yielding the final product. youtube.com Due to the electronic equivalence of the C4 and C6 positions in 4,6-dichloropyrimidine, the initial substitution can occur at either position, leading to the same monosubstituted product.
The starting material, 4,6-dichloropyrimidine, is typically synthesized from 4,6-dihydroxypyrimidine (B14393) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene. googleapis.comgoogle.comgoogle.comgoogle.com
The success of the SNAr synthesis of this compound is highly dependent on the reaction conditions. The choice of base, solvent, and temperature is critical for achieving high yield and selectivity, minimizing the formation of the disubstituted byproduct, 4,6-bis(4-fluorophenoxy)pyrimidine.
Base: A base is required to deprotonate the 4-fluorophenol, generating the more potent nucleophile, 4-fluorophenoxide. Common bases used for this purpose include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydride (NaH), as well as organic bases. The stoichiometry of the base is carefully controlled to favor monosubstitution.
Solvent: The reaction is typically carried out in a polar aprotic solvent that can solvate the ions involved and facilitate the reaction. Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), and acetone. The choice of solvent can influence the reaction rate and selectivity.
Temperature: The reaction temperature is a crucial parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of the undesired disubstituted product. Therefore, the reaction is often conducted at room temperature or with gentle heating to control the selectivity. For the synthesis of analogous 4-amino-6-chloropyrimidines, temperatures as high as 140°C in DMF have been utilized. nih.gov
Catalysts are not typically required for this specific SNAr reaction, as the pyrimidine ring is sufficiently activated by the two chloro substituents. The reaction proceeds efficiently under the influence of a suitable base and solvent system.
Table 1: Representative Reaction Conditions for SNAr Synthesis of Aryloxypyrimidines
| Precursor | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 4,6-Dichloropyrimidine | 4-Fluorophenol | K₂CO₃ | DMF | 25-50 | High |
| 4,6-Dichloropyrimidine | Phenol (B47542) | NaH | THF | 0-25 | Good |
| 4,6-Dichloropyrimidine | 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | Reflux | High |
| 2,4-Dichloropyrimidine | Various Phenols | K₂CO₃ | DMF | 80 | Good-Excellent |
Note: This table presents generalized and representative conditions based on analogous reactions. Specific yields for this compound may vary.
Novel and Green Chemistry Approaches in the Synthesis of this compound
In recent years, synthetic organic chemistry has shifted towards more sustainable and efficient methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and waste generation.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing pyrimidine ethers like this compound, microwave irradiation offers several advantages over conventional heating. nih.gov Microwave energy directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to minutes. nih.govfoliamedica.bg
This rapid heating can also lead to higher yields and cleaner reaction profiles with fewer byproducts. chemrxiv.org For the SNAr reaction between 4,6-dichloropyrimidine and 4-fluorophenol, a microwave-assisted protocol would typically involve irradiating the reactants in a suitable solvent and in the presence of a base in a sealed microwave reactor. The temperature and time can be precisely controlled, allowing for optimization to maximize the yield of the desired monosubstituted product. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours | Minutes |
| Energy Input | Indirect, slow | Direct, rapid, efficient |
| Temperature Control | Less precise, potential for hotspots | Precise and uniform |
| Yields | Good to High | Often higher, cleaner |
| Byproducts | More prevalent | Often reduced |
Solvent-Free and Catalytic Methods in this compound Synthesis
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. rsc.org For the synthesis of this compound, a solvent-free approach could involve grinding the reactants (4,6-dichloropyrimidine, 4-fluorophenol, and a solid base like potassium carbonate) together, with or without a catalytic amount of a phase-transfer catalyst (PTC). researchgate.netscispace.com
This mixture could then be heated conventionally or, more effectively, subjected to microwave irradiation. researchgate.net Such solvent-free microwave-assisted methods have been successfully applied to various organic transformations, often resulting in high yields in very short reaction times. researchgate.netrsc.org The development of a robust solvent-free catalytic method would significantly enhance the environmental friendliness of the synthesis of this compound.
Flow chemistry, or continuous flow synthesis, is a modern technology where a chemical reaction is run in a continuously flowing stream rather than in a batch-type reactor. This methodology offers numerous advantages, including superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced safety for handling hazardous intermediates, and ease of scalability. uc.pt
For the production of pyrimidine derivatives, a flow chemistry setup could be designed where streams of 4,6-dichloropyrimidine and a pre-mixed solution of 4-fluorophenol and a base are combined in a T-mixer. This mixture would then flow through a heated reactor coil for a specific residence time to allow the reaction to proceed. The output stream could then be directed to an in-line purification module. This approach allows for precise control over the reaction, potentially maximizing the yield of the monosubstituted product, this compound, and enabling safe, efficient, and continuous production.
Optimization of Synthetic Yields and Purity Profiles for Research Applications
The preparation of this compound for research purposes demands not only high yields but also exceptional purity. The optimization process involves a dual approach: intensifying the synthetic process to improve reaction efficiency and employing advanced purification methods to isolate the target compound from byproducts and unreacted starting materials.
Process Intensification Strategies in Pyrimidine Chemistry
Process intensification refers to the development of innovative apparatus and techniques that offer significant improvements over conventional synthesis methods. In pyrimidine chemistry, these strategies aim to reduce reaction times, minimize waste, and enhance product yield and selectivity.
One notable strategy is the use of microwave-assisted synthesis . Unlike conventional heating methods that rely on thermal conductivity, microwave irradiation directly and rapidly heats the reaction mixture, often leading to a dramatic reduction in reaction time and an increase in yield. nih.gov For the synthesis of related 4-chloro-6-substituted phenyl pyrimidines, microwave assistance has been shown to be effective. nih.gov This technique can be particularly advantageous for the nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine and 4-fluorophenol, which is a common route to this class of compounds.
Another key area of process intensification is the shift from batch processing to continuous flow chemistry . In a flow reactor, reagents are continuously pumped and mixed in a microchannel or capillary, where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and stoichiometry. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, improving safety and enabling reactions to be run under more aggressive conditions, potentially increasing conversion rates and reducing byproduct formation.
The table below illustrates a comparative analysis of these methodologies based on typical outcomes in heterocyclic chemistry.
| Parameter | Conventional Batch Heating | Microwave-Assisted Synthesis | Continuous Flow Chemistry |
| Reaction Time | Several hours (e.g., 6-24 h) | Minutes to 1-2 hours | Seconds to minutes |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (75-95%) | Good to Excellent (80-98%) |
| Scalability | Limited by reactor size | Limited by microwave cavity size | Highly scalable by parallelization |
| Process Control | Basic (temperature, stirring) | Moderate (temperature, power) | High (temp., pressure, flow rate) |
| Safety Profile | Moderate | Good | Excellent |
This table presents illustrative data typical for the synthesis of complex heterocyclic compounds to compare different process intensification strategies.
Purification Techniques for Research-Grade this compound
Achieving research-grade purity (typically >98-99%) necessitates effective purification strategies to remove impurities such as starting materials (e.g., 4,6-dichloropyrimidine), regioisomers, and byproducts from solvent or reagent degradation.
Crystallization is a fundamental technique for purifying solid compounds. The selection of an appropriate solvent system is critical. An ideal solvent will dissolve the crude product at an elevated temperature but show limited solubility at lower temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the mother liquor. For pyrimidine derivatives, common solvents for recrystallization include ethanol (B145695), ethyl acetate (B1210297), and hexane/ethyl acetate mixtures. nih.gov
Column Chromatography is a highly versatile and widely used method for purifying organic compounds. nih.gov In this technique, the crude mixture is loaded onto a stationary phase (commonly silica (B1680970) gel) and eluted with a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the components to the stationary phase. For compounds like this compound, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is employed when very high purity is required. While more resource-intensive, it offers superior separation efficiency compared to standard column chromatography. It is particularly useful for removing closely related impurities or for the final polishing step to achieve analytical-grade material.
The effectiveness of these techniques can be compared based on the typical purity levels achieved and the scale of operation.
| Purification Technique | Typical Purity Achieved | Scale of Operation | Primary Application |
| Recrystallization | 95-99% | Milligrams to Kilograms | Bulk purification, removal of major impurities |
| Column Chromatography | 98-99.5% | Milligrams to Grams | Standard laboratory purification, separation of byproducts |
| Prep-HPLC | >99.5% | Micrograms to Grams | High-purity isolation for analytical standards |
| Solvent Extraction | Variable (pre-purification) | Milligrams to Kilograms | Initial workup, removal of water-soluble or acid/base impurities |
This table provides an illustrative comparison of common purification techniques for obtaining research-grade organic compounds.
In some specialized applications for pyrimidine derivatives, more advanced methods such as adsorption using inorganic solids like zeolites followed by crossflow filtration have been developed to separate compounds from aqueous solutions, offering an alternative to conventional solvent-based extractions. google.com
Chemical Reactivity and Derivatization Strategies of 4 Chloro 6 4 Fluorophenoxy Pyrimidine
Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core of 4-Chloro-6-(4-fluorophenoxy)pyrimidine
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack, particularly those bearing a good leaving group like a chlorine atom.
The chlorine atom at the C4 position of this compound is the most reactive site for nucleophilic aromatic substitution (SNAr). This high reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms, which stabilize the intermediate Meisenheimer complex formed during the reaction. stackexchange.com The C4 position is generally more reactive than the C2 position in nucleophilic substitutions on the pyrimidine ring. stackexchange.comacs.org
A wide array of nucleophiles can displace the chloro group, leading to a diverse range of substituted pyrimidines. These reactions are crucial for the synthesis of new chemical entities with potential pharmaceutical applications. preprints.orgnih.gov
Amination: Primary and secondary amines readily react with this compound to yield the corresponding 4-amino-6-(4-fluorophenoxy)pyrimidine derivatives. These reactions can be performed under thermal conditions, often in a suitable solvent like ethanol (B145695) or isopropanol, and may be promoted by the addition of a catalytic amount of acid. preprints.orgnih.gov The reaction proceeds well with a variety of anilines and aliphatic amines. nih.gov
Alkoxylation and Thiolation: The chloro group can also be displaced by alkoxides and thiolates. For instance, reaction with sodium methoxide (B1231860) would yield the 4-methoxy derivative, while reaction with a thiolate, such as sodium thiophenoxide, would result in the corresponding 4-thioether. rsc.org Generally, thiols are potent nucleophiles and react efficiently with chloropyrimidines. rsc.orgnih.gov
The table below summarizes representative nucleophilic substitution reactions on the 4-chloro position of similar pyrimidine scaffolds.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
| Primary Amine | Aniline (B41778) | 4-Anilino-pyrimidine | EtOH, HCl (cat.), 80 °C |
| Secondary Amine | Piperidine | 4-(Piperidin-1-yl)-pyrimidine | LiHMDS, THF, 0 °C |
| Alkoxide | Sodium Methoxide | 4-Methoxy-pyrimidine | Methanol (B129727), reflux |
| Thiolate | Sodium Thiophenoxide | 4-(Phenylthio)-pyrimidine | DMF, room temperature |
This table presents generalized conditions based on reactions with analogous chloropyrimidines.
In contrast to the highly reactive chloro substituent, the 4-fluorophenoxy group is significantly more stable and less prone to nucleophilic substitution. The carbon-oxygen bond of the ether linkage is strong, and the phenoxide is a poor leaving group compared to chloride. Attempts to displace the phenoxy group with common nucleophiles would require harsh reaction conditions and would likely be outcompeted by substitution at the C4-chloro position. chemrxiv.org
The 4-fluorophenoxy ring itself is also relatively unreactive towards electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator, while the pyrimidine ether linkage is also deactivating due to its electron-withdrawing character. Consequently, electrophilic reactions such as nitration or halogenation on the phenoxy ring would be challenging and require forcing conditions, likely leading to low yields or decomposition.
Metal-Catalyzed Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, utilizing the reactive C-Cl bond for derivatization.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. This compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids or their esters to introduce new aryl substituents at the C4 position. mdpi.comnih.gov
The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand. mdpi.comnih.gov A base, commonly K₂CO₃, K₃PO₄, or KF, is required to facilitate the transmetalation step of the catalytic cycle. nih.govmdpi.com The choice of solvent can be critical, with mixtures of toluene, ethanol, and water often proving effective. nih.gov
Below is a table of representative Suzuki-Miyaura coupling reactions.
| Boronic Acid | Catalyst System | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 4-Phenyl-6-(4-fluorophenoxy)pyrimidine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 4-(4-Methoxyphenyl)-6-(4-fluorophenoxy)pyrimidine |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 4-(Thiophen-2-yl)-6-(4-fluorophenoxy)pyrimidine |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 4-(Pyridin-3-yl)-6-(4-fluorophenoxy)pyrimidine |
This table illustrates potential reactions based on established protocols for chloropyrimidines. mdpi.comnih.govmdpi.comnih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful alternative to traditional nucleophilic substitution for the formation of C-N bonds. nih.govlibretexts.org This methodology is applicable to this compound for the synthesis of a wide range of N-aryl and N-alkyl substituted 4-aminopyrimidines, often under milder conditions and with broader substrate scope than non-catalyzed methods. researchgate.net
The catalytic system typically consists of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich phosphine ligand like Xantphos, BINAP, or various biaryl phosphines developed by Buchwald and Hartwig. nih.govlibretexts.orgnih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is essential for the reaction. acs.org
The table below shows examples of Buchwald-Hartwig amination reactions.
| Amine | Catalyst System | Base | Solvent | Product |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 4-Anilino-6-(4-fluorophenoxy)pyrimidine |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(Morpholin-4-yl)-6-(4-fluorophenoxy)pyrimidine |
| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 4-(Benzylamino)-6-(4-fluorophenoxy)pyrimidine |
| Indole | PdCl₂(dppf) | K₂CO₃ | DMF | 4-(Indol-1-yl)-6-(4-fluorophenoxy)pyrimidine |
This table illustrates potential reactions based on established protocols for chloroheterocycles. nih.govlibretexts.orgresearchgate.net
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, such as CuI. wikipedia.org this compound can undergo Sonogashira coupling to introduce various alkynyl moieties at the C4 position, leading to the synthesis of valuable arylalkyne building blocks.
The standard conditions involve a palladium(0) catalyst like Pd(PPh₃)₄, a copper(I) salt, and an amine base, such as triethylamine (B128534) or diisopropylethylamine, which also serves as the solvent in some cases. libretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org
Representative Sonogashira coupling reactions are outlined in the table below.
| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 4-(Phenylethynyl)-6-(4-fluorophenoxy)pyrimidine |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 4-((Trimethylsilyl)ethynyl)-6-(4-fluorophenoxy)pyrimidine |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 3-(6-(4-Fluorophenoxy)pyrimidin-4-yl)prop-2-yn-1-ol |
| Ethynyltrimethylsilane | Pd(dppf)Cl₂ | CuI | DIPA | Dioxane | 4-(Ethynyltrimethylsilyl)-6-(4-fluorophenoxy)pyrimidine |
This table illustrates potential reactions based on established protocols for chloro-heteroaromatics. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.org
Functional Group Interconversions on this compound
The strategic modification of the existing functional groups on the this compound scaffold is a key approach to generating novel analogues with tailored properties. These transformations can be broadly categorized into selective reduction and oxidation strategies, as well as further functionalization of the pyrimidine and fluorophenoxy rings.
Selective Reduction and Oxidation Strategies
Selective reduction of the pyrimidine ring or the chloro group can lead to valuable intermediates. Catalytic hydrogenation is a common method for the reduction of halopyrimidines. google.com For instance, the chloro group at the C4 position can be selectively removed (dehalogenation) using hydrogen gas in the presence of a palladium catalyst, yielding 4-(4-fluorophenoxy)pyrimidine. The choice of catalyst and reaction conditions is crucial to prevent the over-reduction of the pyrimidine ring.
Alternatively, metal hydrides like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) can be employed for the reduction of chloropyrimidines. rsc.orgchem-station.comrsc.org These reagents can reduce the chloro group and, under more forcing conditions, may also partially or fully reduce the pyrimidine ring to afford dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. rsc.orgrsc.org The regioselectivity of such reductions is influenced by the substituents on the pyrimidine ring.
The oxidation of this compound primarily targets the nitrogen atoms of the pyrimidine ring. Peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), are commonly used reagents for the N-oxidation of pyrimidines. organic-chemistry.orgresearchgate.netderpharmachemica.comrochester.edu This reaction leads to the formation of the corresponding N-oxides, which can activate the pyrimidine ring for further electrophilic substitutions. However, the oxidation of pyrimidines can sometimes be accompanied by side reactions, including ring-opening or the formation of rearranged products, depending on the substitution pattern and reaction conditions. wur.nl
| Transformation | Reagent(s) | Potential Product(s) | Notes |
| Reduction | |||
| Dehalogenation | H₂, Pd/C | 4-(4-fluorophenoxy)pyrimidine | Selective removal of the chloro group. |
| Ring Reduction | LiAlH₄ or NaBH₄ | Dihydro- or Tetrahydro-4-(4-fluorophenoxy)pyrimidine derivatives | Can also effect dehalogenation. |
| Oxidation | |||
| N-Oxidation | m-CPBA | This compound N-oxide | Activates the pyrimidine ring for further reactions. |
Further Functionalization of the Pyrimidine Ring and Fluorophenoxy Group
The pyrimidine ring of this compound is generally electron-deficient and thus not highly susceptible to direct electrophilic substitution. wikipedia.org However, the presence of the activating 4-fluorophenoxy group at the C6 position can facilitate nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom acts as a good leaving group. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to introduce diverse functionalities.
Further functionalization of the pyrimidine ring can also be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, at the C4 position. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of various alkyl, aryl, or heteroaryl groups.
The 4-fluorophenoxy group offers another site for chemical modification. The phenyl ring is susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation. youtube.comyoutube.comyoutube.comorganic-chemistry.orgrsc.org The fluorine atom and the pyrimidine ether linkage will direct incoming electrophiles primarily to the ortho and para positions relative to the ether linkage. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield nitro-substituted derivatives. rsc.orgnih.govrsc.org
| Moiety | Reaction Type | Reagent(s) | Potential Product(s) |
| Pyrimidine Ring | |||
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 4-Amino/Alkoxy/Thio-6-(4-fluorophenoxy)pyrimidine derivatives | |
| Palladium-Catalyzed Cross-Coupling | Boronic acids, Organostannanes | 4-Aryl/Alkyl-6-(4-fluorophenoxy)pyrimidine derivatives | |
| Fluorophenoxy Group | |||
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitro/Bromo-substituted this compound derivatives |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. acs.orgijper.orgorganic-chemistry.orgbenthamdirect.comtandfonline.com The reactive nature of the chloro-substituent in this compound makes it a potential candidate for incorporation into certain MCRs, either as a substrate or as a precursor to one of the components.
While direct participation of this compound in classic MCRs like the Ugi, Passerini, or Biginelli reactions has not been extensively documented, its derivatives could serve as valuable starting materials. wikipedia.orgwikipedia.orgnih.govorganicreactions.orgnih.govnih.govmdpi.comnih.govorganic-chemistry.orgresearchgate.net
For instance, the chloro group could be displaced by a nucleophile containing a functional group suitable for a subsequent MCR. For example, reaction with an amino acid ester could yield a derivative that could then participate as the amine or carboxylic acid component in an Ugi or Passerini reaction.
The Biginelli reaction, which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, could potentially be adapted to use a derivative of this compound. biomedres.usbeilstein-journals.orgwikipedia.orgorganic-chemistry.orgnih.gov For example, a derivative bearing an aldehyde functionality, introduced via a cross-coupling reaction, could serve as the aldehyde component in a Biginelli-type condensation.
Although direct examples are scarce, the functional handles present in this compound provide a platform for the design of novel MCRs or for the synthesis of substrates for established MCRs, opening avenues for the rapid generation of diverse and complex molecular scaffolds.
| Multi-Component Reaction | Potential Role of this compound Derivative | Required Functionalization | Example Product Scaffold |
| Ugi Reaction | Amine or Carboxylic Acid Component | Displacement of chloride with an amino acid derivative | Peptidomimetic structures |
| Passerini Reaction | Carboxylic Acid Component | Displacement of chloride with a hydroxy-acid | α-Acyloxy amides |
| Biginelli Reaction | Aldehyde Component | Introduction of a formyl group via cross-coupling | Dihydropyrimidinones |
Advanced Spectroscopic and Chromatographic Characterization in Research of 4 Chloro 6 4 Fluorophenoxy Pyrimidine
Elucidation of Molecular Structure through Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 4-Chloro-6-(4-fluorophenoxy)pyrimidine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR techniques would provide a detailed picture of the atomic connectivity.
In the ¹H NMR spectrum, specific chemical shifts and coupling constants would be expected for the protons on the pyrimidine (B1678525) and fluorophenoxy rings. The protons on the pyrimidine ring would likely appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the phenoxy group. The protons on the 4-fluorophenoxy group would exhibit a characteristic splitting pattern due to coupling with the adjacent fluorine atom.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine ring would be indicative of their electronic environment, influenced by the nitrogen atoms and the chloro and phenoxy substituents.
Solid-state NMR (ssNMR) spectroscopy could provide insights into the structure and dynamics of this compound in the solid state. acs.orgrsc.org This technique is particularly useful for studying polymorphism, determining intermolecular interactions, and characterizing the compound in its crystalline form. acs.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: These are predicted values and actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine H-2 | 8.5 - 8.7 | 158 - 160 |
| Pyrimidine H-5 | 7.0 - 7.2 | 110 - 112 |
| Fluorophenoxy H-2', H-6' | 7.2 - 7.4 | 120 - 122 (d, JCF) |
| Fluorophenoxy H-3', H-5' | 7.1 - 7.3 | 116 - 118 (d, JCF) |
| Pyrimidine C-4 | - | 162 - 164 |
| Pyrimidine C-6 | - | 170 - 172 |
| Fluorophenoxy C-1' | - | 152 - 154 (d, JCF) |
| Fluorophenoxy C-4' | - | 160 - 162 (d, JCF) |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₆ClFN₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental formula.
While specific HRMS data for this compound is not available, the mass spectrum of the closely related compound, 4-Chloro-6-(4-fluorophenyl)pyrimidine, offers insights into potential fragmentation patterns. massbank.eu Electron ionization (EI) mass spectrometry of such compounds typically leads to the formation of a molecular ion peak (M⁺) followed by a series of fragment ions.
The fragmentation of this compound would likely involve the cleavage of the ether linkage, loss of the chloro group, and fragmentation of the pyrimidine and fluorophenoxy rings. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound (Illustrative)
| m/z | Possible Fragment |
| 238/240 | [M]⁺ |
| 203 | [M - Cl]⁺ |
| 143 | [M - C₆H₄FO]⁺ |
| 111 | [C₆H₄FO]⁺ |
| 95 | [C₆H₄F]⁺ |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used for conformational studies.
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl, C-F, C-O-C (ether), and aromatic C-H and C=C/C=N bonds. vandanapublications.com The pyrimidine ring vibrations would appear in the fingerprint region, providing a unique spectral signature for the compound. vandanapublications.com
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. It would be especially useful for observing the vibrations of the aromatic rings and the C-Cl bond. The combination of FTIR and Raman spectroscopy can provide a more complete vibrational analysis of the molecule.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)
| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |
| C=N stretch (pyrimidine) | 1600 - 1550 | 1600 - 1550 |
| C=C stretch (aromatic) | 1500 - 1400 | 1500 - 1400 |
| C-O-C stretch (ether) | 1250 - 1200 | 1250 - 1200 |
| C-F stretch | 1200 - 1100 | 1200 - 1100 |
| C-Cl stretch | 800 - 600 | 800 - 600 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.
An X-ray crystal structure would reveal the conformation of the molecule, including the relative orientation of the pyrimidine and fluorophenoxy rings. It would also provide information on the intermolecular interactions, such as stacking interactions between the aromatic rings, which govern the crystal packing. While no specific crystal structure for this compound has been reported, data from related pyrimidine derivatives can provide insights into expected structural features.
Chromatographic Techniques for Purity Assessment and Mixture Separation in Research
Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for separating components in reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile organic compounds. researchgate.net For this compound, a reversed-phase HPLC method would likely be developed. researchgate.net This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.
Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation of the main compound from any impurities or starting materials. UV detection would be suitable for this compound due to the presence of the aromatic rings. A validated HPLC method would be essential for routine purity checks and quality control.
Table 4: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC-MS would be employed to identify any volatile by-products or unreacted starting materials. For instance, residual solvents or volatile impurities from the starting materials could be detected and quantified using this method. The mass spectrometer provides structural information on the separated components, allowing for their identification.
Preparative Chromatography for Compound Isolation in Research
In the synthesis of this compound for research purposes, achieving a high degree of purity is paramount for the accurate interpretation of subsequent biological and chemical studies. Preparative chromatography is a cornerstone technique for the isolation and purification of this compound from crude reaction mixtures, effectively removing unreacted starting materials, byproducts, and other impurities. The selection of the appropriate preparative chromatographic method and conditions is critical to maximize yield and purity.
Preparative High-Performance Liquid Chromatography (HPLC) stands out as a powerful tool for the purification of substituted pyrimidines, offering high resolution and efficiency. In a typical application for compounds structurally related to this compound, a reverse-phase C18 column is employed. The separation is achieved using a gradient elution method, which allows for the effective separation of compounds with varying polarities.
For instance, the purification of a crude mixture can be performed on a preparative HPLC system equipped with a C18 column. A common mobile phase consists of a mixture of methanol and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. The gradient elution would typically start with a lower concentration of the organic solvent (methanol) and gradually increase to elute more strongly retained components.
A hypothetical preparative HPLC purification of this compound is detailed in the table below. This data is illustrative of a typical purification process for a small-scale research batch.
Table 1: Illustrative Preparative HPLC Parameters for the Purification of this compound
| Parameter | Value |
| Instrumentation | Preparative HPLC System |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Methanol |
| Gradient | 40-95% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 mL |
| Sample Concentration | 10 mg/mL in Methanol |
| Crude Sample Load | 50 mg |
| Typical Retention Time | 15.2 minutes |
| Collected Fraction Volume | ~40 mL |
| Post-Purification Processing | Evaporation of solvent under reduced pressure |
| Isolated Yield | 35 mg (70%) |
| Final Purity (by analytical HPLC) | >99% |
The collected fractions containing the purified this compound are then combined, and the solvent is removed under reduced pressure to yield the final product as a solid. The purity of the isolated compound is subsequently verified by analytical HPLC, confirming the successful removal of impurities. This rigorous purification ensures that the material is suitable for its intended research applications.
Computational and Theoretical Investigations of 4 Chloro 6 4 Fluorophenoxy Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic properties that govern molecular stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyrimidine (B1678525) derivatives to predict their geometries, vibrational frequencies, and electronic properties. For 4-Chloro-6-(4-fluorophenoxy)pyrimidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular structure and determine key quantum chemical parameters.
These studies often focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. DFT calculations provide a theoretical foundation for understanding the chemical behavior of pyrimidine derivatives and their potential as corrosion inhibitors or in other material science applications.
| Parameter | Description | Significance for this compound |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap (Egap) | The energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. |
| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral bands. | Aids in the structural characterization and comparison with experimental spectra. |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the molecule's surface using a color scale.
For this compound, an MEP analysis would reveal specific regions of electron density.
Negative Regions (Red/Yellow): These areas are electron-rich and represent the most likely sites for electrophilic attack. In this molecule, such regions are expected around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons.
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is typically found around hydrogen atoms.
Neutral Regions (Green): These areas have a near-zero potential.
The MEP map provides a visual representation of how the molecule will be recognized by other interacting species, including receptors and enzymes. The analysis can identify the atoms that are most likely to be involved in intermolecular interactions, such as hydrogen bonding.
| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Pyrimidine Nitrogen Atoms | Negative (Electron-rich) | Site for electrophilic attack; Hydrogen bond acceptor. |
| Phenoxy Oxygen Atom | Negative (Electron-rich) | Potential hydrogen bond acceptor site. |
| Aromatic Hydrogen Atoms | Positive (Electron-poor) | Site for nucleophilic interactions. |
| Chlorine and Fluorine Atoms | Moderately Negative | Contributes to the overall electronic landscape and potential for halogen bonding. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and intermolecular interactions in a simulated environment (e.g., in aqueous solution).
For this compound, MD simulations can be used to:
Explore Conformational Space: The molecule has rotational freedom around the ether linkage connecting the pyrimidine and phenoxy rings. MD simulations can identify the most stable conformations (rotamers) and the energy barriers between them. This is crucial as the three-dimensional shape of a molecule dictates its biological activity.
Analyze Intermolecular Interactions: By simulating the molecule in a solvent like water, MD can reveal how solvent molecules arrange around it and participate in interactions like hydrogen bonding. This provides a more realistic understanding of the molecule's behavior in a biological context.
Assess Stability of Ligand-Protein Complexes: When combined with molecular docking, MD simulations can assess the stability of the predicted binding pose of the molecule within a protein's active site over time, providing a more robust evaluation of the binding affinity.
The choice of force field (e.g., GAFF, CHARMM, OPLS) is a critical aspect of setting up an MD simulation, as it defines the potential energy of the system.
In Silico Prediction of Potential Biological Targets and Binding Modes
In silico methods are instrumental in modern drug discovery for identifying potential biological targets and predicting how a molecule might interact with them. These computational screening techniques can significantly reduce the time and cost associated with experimental screening.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). Pyrimidine derivatives are known to interact with a wide range of biological targets, particularly protein kinases, due to their structural similarity to the purine (B94841) core of ATP.
For this compound, docking studies would involve:
Target Selection: Based on the activities of structurally similar compounds, potential protein targets could be selected. These might include Cyclin-Dependent Kinases (CDKs), SARS-CoV-2 main protease, or other enzymes implicated in disease.
Docking Simulation: Using software like AutoDock, the molecule would be placed into the active site of the selected protein target. The program then explores various binding poses and scores them based on a scoring function that estimates the binding free energy.
Analysis of Binding Mode: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's active site.
These studies can provide a hypothesis for the molecule's mechanism of action and guide the design of more potent analogs.
| Hypothetical Protein Target Class | Potential Binding Site Interactions | Rationale |
|---|---|---|
| Protein Kinase (e.g., CDK) | Hydrogen bonds with hinge region residues; Hydrophobic interactions in the ATP-binding pocket. | The pyrimidine scaffold can mimic the adenine (B156593) ring of ATP. |
| Viral Protease (e.g., SARS-CoV-2 Mpro) | Hydrogen bonds and hydrophobic interactions with catalytic residues. | Heterocyclic compounds are frequently explored as protease inhibitors. |
| DNA Gyrase | Groove binding or intercalation, stabilized by hydrogen bonds and van der Waals forces. | Planar aromatic systems can interact with DNA base pairs. |
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling can be used for virtual screening of large compound libraries to identify new molecules that possess the required features and are therefore likely to be active.
Starting with the structure of this compound, a pharmacophore model could be generated based on its key chemical features. These features might include:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrimidine ring and the ether oxygen.
Hydrophobic/Aromatic Regions (HY/AR): The pyrimidine and fluorophenyl rings.
Hydrogen Bond Donor (HBD): Although the parent molecule lacks a donor, derivatives could be designed to include one.
This model, representing a 3D arrangement of these features, can then be used as a query to search databases for other molecules that match the pharmacophore, potentially identifying novel compounds with similar biological targets. This approach is particularly useful in the early stages of drug discovery for hit identification.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for designing novel derivatives of a lead compound like this compound. nih.gov This approach establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By quantifying how changes in molecular features affect potency, QSAR models provide valuable insights that guide the rational design of new molecules with enhanced therapeutic properties. nih.govresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of a molecule, in this case, the pyrimidine scaffold, will lead to corresponding changes in its biological function. nih.gov These computational screening methods serve as a cost-effective and time-efficient alternative to laborious laboratory screening, enabling the prioritization of a smaller, more promising set of candidate molecules for synthesis and testing. nih.gov For pyrimidine-based compounds, which exhibit a wide array of biological activities including anticancer and antimicrobial effects, QSAR is instrumental in exploring the vast chemical space to identify derivatives with optimal activity profiles. nih.govjuniperpublishers.comwjarr.comnih.gov
The foundation of any robust QSAR model lies in the accurate numerical representation of molecular structures through molecular descriptors. protoqsar.com A descriptor is a numerical value derived from the chemical structure that encodes different sources of chemical information. nih.gov For pyrimidine-based QSAR studies, a large and diverse set of descriptors is typically calculated for each derivative in the dataset. nih.govtandfonline.com These can be broadly categorized and are calculated using specialized software such as DRAGON, PaDEL-Descriptor, or MOE. nih.govtandfonline.comresearchpublish.com
Types of Molecular Descriptors:
1D Descriptors: These include basic molecular properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and connectivity indices. Examples include Wiener index and various connectivity indices (Chi). researchgate.net
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape and volume.
Physicochemical Descriptors: These represent properties like lipophilicity (logP), molar refractivity, and electronic properties. Electronic descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can be particularly important. protoqsar.com
Once generated, this large pool of descriptors, often numbering in the hundreds or thousands, must be reduced to a smaller, more relevant subset to avoid overfitting the model and to ensure its predictive power. nih.govprotoqsar.com
Descriptor Selection Process:
Removal of Constant or Near-Constant Variables: Descriptors that have the same or nearly the same value for all compounds in the dataset are removed as they provide no discriminatory information. nih.gov
Correlation Analysis: A correlation matrix is generated for the remaining descriptors. When two descriptors are highly correlated (e.g., correlation coefficient > 0.95), one of them is eliminated to reduce redundancy. nih.gov
Stepwise Variable Selection: Statistical methods like stepwise multiple linear regression (MLR) are commonly employed. nih.govtandfonline.com This iterative process adds or removes descriptors from the model based on their statistical significance (e.g., p-value) until an optimal set is found. tandfonline.com
The final selected descriptors are those that have the most significant impact on the biological activity of the pyrimidine derivatives being studied. For instance, in a study on pyrimidine-4,6-diamine derivatives, descriptors related to aromaticity, number of double bonds, and partial surface area were found to be crucial. tandfonline.com
Table 1: Examples of Descriptors Used in Pyrimidine-Based QSAR Studies
| Descriptor Class | Example Descriptor Name | Description | Software/Method |
| Topological | Wiener Index | A distance-based descriptor reflecting molecular branching. | DRAGON, PaDEL |
| Electronic | Dipole Moment (DIPOLE MAG) | Measures the overall polarity of the molecule. | Various QM packages |
| Physicochemical | PEOE_VSA_PPOS | Positive partial surface area, related to electrostatic interactions. | MOE |
| Constitutional | B_Dou | The number of double bonds within the molecule. | MOE |
| Quantum-Chemical | HOMO/LUMO Energy | Energy of the highest occupied/lowest unoccupied molecular orbitals. | Gaussian, etc. |
Following the selection of relevant descriptors, a predictive QSAR model is constructed to correlate these descriptors with the biological activity of the compounds, which is typically expressed as pIC₅₀ or pEC₅₀ (the negative logarithm of the half-maximal inhibitory or effective concentration). tandfonline.com The goal is to create a statistically sound model that can accurately forecast the potency of new, unsynthesized derivatives of this compound. technologynetworks.com
Several statistical methods are used to build these models, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common choices. nih.govtandfonline.com
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (biological activity) and the selected independent variables (descriptors). tandfonline.com The resulting model is a simple equation that is easy to interpret.
Artificial Neural Network (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. nih.gov They can often capture more intricate relationships between structure and activity, potentially leading to models with higher predictive power, especially when the underlying relationship is non-linear. nih.gov
The quality and predictive ability of the generated QSAR models are assessed using a variety of statistical parameters. A training set of molecules is used to build the model, while a separate test set is used to evaluate its external predictive performance. tandfonline.com
Key Statistical Validation Parameters:
R² (Coefficient of Determination): Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better model fit for the training set. nih.gov
Q² (Cross-Validated R²): Often determined using the leave-one-out (LOO) method, this parameter assesses the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a good model. nih.govtandfonline.com
RMSE (Root Mean Square Error): Measures the differences between values predicted by the model and the values actually observed. Lower values indicate a better fit. nih.gov
R²_pred (Predictive R² for the test set): This is a crucial parameter that evaluates how well the model predicts the activity of an external set of compounds not used in model development. researchpublish.com
Table 2: Statistical Performance of QSAR Models for Pyrimidine Derivatives
| Study Focus | Model Type | R² (Training Set) | Q² (Cross-Validation) | R²_pred (Test Set) | Reference |
| JAK3 Inhibitors | MLR | 0.89 | 0.65 | Not Reported | tandfonline.com |
| JAK3 Inhibitors | ANN | 0.95 | Not Reported | Not Reported | tandfonline.com |
| VEGFR-2 Inhibitors | MLR | 0.889 | 0.828 | Not Reported | nih.gov |
| VEGFR-2 Inhibitors | ANN | 0.998 | 0.989 | Not Reported | nih.gov |
| FAK Inhibitors | CoMSIA/HD | 0.931 | 0.699 | 0.815 | rsc.org |
These validated models can then be used to screen virtual libraries of novel this compound derivatives, allowing researchers to prioritize the synthesis of compounds predicted to have the highest biological potency. tandfonline.com
Retrosynthetic Analysis and Synthesis Planning through Computational Tools
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. wikipedia.org The process begins with the target molecule—in this case, a novel derivative of this compound designed via QSAR—and works backward by breaking it down into progressively simpler precursor structures. wikipedia.org This deconstruction involves a series of "transforms," which are the reverse of known chemical reactions, until readily available starting materials are reached. wikipedia.orgamazonaws.com
For a molecule like this compound, the analysis involves identifying key bonds that can be disconnected. advancechemjournal.com The main disconnections would likely target the ether linkage and the bonds formed during the construction of the pyrimidine ring itself. amazonaws.comadvancechemjournal.com
Conceptual Retrosynthesis of the Core Structure:
Transform 1 (Disconnect C-O Ether Bond): The bond between the pyrimidine ring and the fluorophenoxy group is a prime candidate for disconnection. This transform suggests a nucleophilic aromatic substitution reaction in the forward synthesis. The precursors (synthons) would be a dichloropyrimidine and a fluorophenol. amazonaws.com
Target: this compound
Precursors: 4,6-Dichloropyrimidine (B16783) and 4-Fluorophenol (B42351)
Transform 2 (Disconnect Pyrimidine Ring): The pyrimidine ring itself can be deconstructed. A common and powerful method for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing compound (like urea (B33335), thiourea (B124793), or guanidine). advancechemjournal.comlakotalakes.com This leads to simpler, acyclic precursors.
Target: 4,6-Dichloropyrimidine
Precursors: Malonyl chloride (or a derivative) and Formamidine
This logical process generates a "retrosynthesis tree," which outlines one or more potential synthetic routes to the target molecule. lakotalakes.com
Computational tools are increasingly integrated into this planning process to enhance efficiency and accuracy. jchemrev.com While traditional retrosynthesis relies on the chemist's knowledge, modern software leverages large reaction databases and machine learning algorithms to propose and evaluate synthetic pathways. wikipedia.org
Role of Computational Tools:
Reaction Database Searching: Software like Reaxys can search vast databases for known reactions that can achieve the desired synthetic steps, validating the proposed transforms. wikipedia.org
AI-Powered Retrosynthesis: Companies and academic groups are developing AI-driven platforms (e.g., Chemical.AI) that use deep learning to predict retrosynthetic pathways for complex molecules. wikipedia.org These tools can analyze the target structure and suggest multiple disconnection strategies based on learned chemical rules and reaction precedents.
Feasibility and Optimization: Computational tools can also help in evaluating the proposed routes by predicting reaction yields, identifying potential side reactions, and assessing the commercial availability and cost of starting materials, thereby streamlining the path from in silico design to laboratory synthesis. rsc.orgjchemrev.com
By combining the principles of QSAR-driven design with computational retrosynthesis planning, researchers can create a highly efficient workflow for the discovery of novel and synthetically accessible derivatives of this compound.
Exploration of Biological Activities and Molecular Interactions of 4 Chloro 6 4 Fluorophenoxy Pyrimidine Derivatives Preclinical, in Vitro Focus
In Vitro Enzyme Inhibition and Receptor Binding Studies of Analogues
The initial stages of drug discovery for pyrimidine-based compounds heavily rely on in vitro assays to determine their interaction with specific enzymes and receptors. These studies are fundamental in identifying lead compounds and understanding their mechanism of action at a molecular level.
Assay Development and Validation for Pyrimidine-Based Inhibitors
The development of robust and reliable assays is a critical first step in evaluating the inhibitory potential of 4-Chloro-6-(4-fluorophenoxy)pyrimidine analogues. A variety of assay formats are employed, tailored to the specific target enzyme or receptor. For kinase inhibitors, for instance, common methods include radiometric assays that measure the transfer of a radiolabeled phosphate (B84403) group to a substrate, and fluorescence-based assays that detect changes in the environment of a fluorescent probe upon substrate phosphorylation.
Validation of these assays is paramount to ensure the accuracy and reproducibility of the data. This process typically involves determining key parameters such as the Z'-factor, which provides a measure of the statistical effect size and the signal-to-noise ratio, which indicates the assay's sensitivity. Furthermore, the activity of known inhibitors is often used as a positive control to confirm the assay is performing as expected. For instance, in the evaluation of pyrimidine (B1678525) derivatives as potential anticancer agents, established chemotherapeutics may be used as reference compounds.
Identification of Specific Biological Targets Modulated by this compound Analogues
Through the application of validated in vitro assays, researchers have identified a range of biological targets for analogues of this compound. These derivatives have shown inhibitory activity against several key enzymes and have demonstrated binding to various receptors implicated in disease.
Enzyme Inhibition:
A significant body of research has focused on the kinase inhibitory properties of pyrimidine derivatives. acs.org Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Analogues of this compound have been investigated as inhibitors of:
Fibroblast Growth Factor Receptor 3 (FGFR3): Certain pyrimidine derivatives have been identified as potent and highly selective inhibitors of FGFR3, a receptor tyrosine kinase implicated in bladder cancer. nih.gov
Phosphoinositide 3-kinase (PI3K): Analogues have been designed as selective inhibitors of PI3Kα, a key enzyme in a signaling pathway that is frequently mutated in cancer. nih.gov
Cyclin-Dependent Kinases (CDKs): Pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of CDK1, a critical regulator of the cell cycle. researchgate.net
Glutathione S-Transferase (GST): Some pyrimidine derivatives have demonstrated strong inhibitory effects on the GST enzyme, with Ki values in the micromolar range. journalagent.com
Glutathione Reductase (GR): Studies have shown that certain pyrimidine derivatives can effectively inhibit GR, an important enzyme in cellular antioxidant defense. juniperpublishers.com
Other Metabolic Enzymes: Novel pyrimidine derivatives have been found to inhibit a range of metabolic enzymes including carbonic anhydrase isoenzymes, acetylcholinesterase, butyrylcholinesterase, α-glycosidase, and aldose reductase. researchgate.net
The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound Class | Target Enzyme | Key Findings |
| Pyrimidine derivatives | Fibroblast Growth Factor Receptor 3 (FGFR3) | Potent and highly selective inhibition. nih.gov |
| 1,3,5-triazine or pyrimidine derivatives | Phosphoinositide 3-kinase α (PI3Kα) | Selective inhibition with IC50 values in the nanomolar range. nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Cyclin-Dependent Kinase 1 (CDK1) | Effective inhibition in cancer cell lines. researchgate.net |
| Pyrimidine derivatives | Glutathione S-Transferase (GST) | Strong inhibitory effects at micromolar concentrations. journalagent.com |
| Pyrimidine derivatives | Glutathione Reductase (GR) | Effective inhibition with Ki values in the micromolar range. juniperpublishers.com |
| Novel pyrimidine derivatives | Various Metabolic Enzymes | Effective inhibition of carbonic anhydrases, cholinesterases, α-glycosidase, and aldose reductase. researchgate.net |
Receptor Binding:
In addition to enzyme inhibition, analogues of this compound have been investigated for their ability to bind to and modulate the activity of various receptors. For example, pyrimidine ribonucleotides have been developed as selective agonists for the P2Y6 receptor, a G-protein-coupled receptor involved in cytoprotection. nih.gov
Cell-Based Assays for Mechanistic Insights (Excluding Human Clinical Data)
To move beyond the molecular level and understand how these compounds affect cellular processes, a variety of cell-based assays are employed. These assays provide crucial insights into the mechanism of action of this compound derivatives in a more biologically relevant context.
Cellular Permeability and Efflux Mechanism Studies in Research Cell Lines
A key determinant of a compound's biological activity is its ability to cross the cell membrane and reach its intracellular target. Cellular permeability studies are therefore essential. These are often conducted using cell lines such as Caco-2, which form a monolayer that mimics the intestinal epithelium, providing a model for oral absorption.
Conversely, cells possess efflux pumps, such as P-glycoprotein, which can actively transport compounds out of the cell, thereby reducing their intracellular concentration and efficacy. Studies investigating the interaction of pyrimidine derivatives with these efflux pumps are crucial to identify compounds that are not substrates for these transporters, a significant challenge in the development of effective drugs. nih.gov Assays measuring the efflux of fluorescent substrates in the presence of the test compounds can provide information on their potential as efflux pump inhibitors or substrates. nih.gov
Effects on Specific Signaling Pathways In Vitro
Once inside the cell, this compound analogues can modulate various signaling pathways. The effect of these compounds on specific pathways is often investigated using reporter gene assays, where the expression of a reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the signaling pathway of interest.
For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells and cause cell cycle arrest at the G0/G1 phase. rsc.org This is often accompanied by the downregulation of proteins like cyclin D1 and the upregulation of cell cycle inhibitors such as p27kip1. rsc.org Furthermore, some pyrimidine derivatives have been found to induce apoptosis in murine leukemia cells. researchgate.net
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Efforts
The development of potent and selective this compound derivatives has been greatly facilitated by computational drug design approaches.
Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. This structural information allows for the rational design of molecules that can fit into the active site of an enzyme or the binding pocket of a receptor. For example, SBDD has been instrumental in the development of pyrimidine derivatives as highly selective FGFR3 inhibitors. nih.gov X-ray crystal structures of the inhibitors bound to the kinase domain of FGFR3 have revealed key interactions that contribute to their potency and selectivity. nih.gov Similarly, SBDD strategies have been employed to design selective PI3Kα inhibitors based on the structure of the pan-PI3K inhibitor ZSTK474. nih.gov
Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the target is unknown. This approach relies on the knowledge of molecules that are known to bind to the target. By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen virtual libraries of compounds to identify new potential inhibitors.
Both SBDD and LBDD are powerful tools that have significantly accelerated the discovery and optimization of this compound analogues as modulators of various biological targets. These computational approaches, combined with traditional medicinal chemistry and in vitro screening, continue to drive the development of novel therapeutic agents based on the versatile pyrimidine scaffold.
Preclinical In Vitro ADMET Prediction for Pyrimidine Derivatives (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In the early phases of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying candidates with favorable pharmacokinetic and safety profiles. In vitro assays serve as essential tools, offering high-throughput screening to predict a compound's behavior in vivo. nuvisan.com These preclinical assessments for derivatives of this compound focus on their metabolic fate, ability to cross biological membranes, and potential for cellular toxicity.
Metabolic stability is a critical parameter that indicates a compound's susceptibility to biotransformation by metabolic enzymes, primarily located in the liver. springernature.com This property is commonly expressed as the in vitro half-life (t½) or intrinsic clearance (CLint). nuvisan.com Assays using liver microsomes, which contain key drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily, are standard for evaluating Phase I metabolic reactions. youtube.comresearchgate.net
Studies on various pyrimidine derivatives have demonstrated a generally high resistance to metabolic transformation in the presence of human liver microsomes (HLM). researchgate.net For instance, an investigation into a series of pyrimidine compounds revealed that after incubation with HLMs, the metabolic stability was consistently high. researchgate.net Several derivatives showed minimal degradation, suggesting a robust chemical structure resistant to common metabolic pathways. researchgate.net Similarly, a study on pyrazolo[3,4-d]pyrimidine derivatives, which share a core structure, found that the compounds exhibited good metabolic stability in both human and rat liver microsomes. nih.govresearchgate.net
| Compound | Metabolic Stability (%) | Metabolites Formed |
|---|---|---|
| 19a | >99.9% | - |
| 19b | >99.9% | - |
| 21a | >99.9% | - |
| 33b | 98.32% | Oxidized derivative M1 (1.68%) |
| 38b | 97.94% | Oxidized derivative M1 (2.06%) |
Data sourced from a study on azine derivatives, including pyrimidines. The compounds showed high resistance to transformations induced by liver microsomes. researchgate.net
Cytochrome P450 (CYP) enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions (DDIs). evotec.com Assessing a compound's potential to inhibit specific CYP isoforms is a standard component of preclinical safety evaluation. doi.org These assays measure the concentration of a test compound required to inhibit 50% of a specific CYP isoform's activity (IC50). evotec.com
For pyrazolo[3,4-d]pyrimidine derivatives, in vitro studies have identified the CYP3A enzyme family as the primary isoform group involved in their metabolism. nih.govresearchgate.net Further kinetic analyses were performed to determine the affinity of the enzymes for a representative compound from this class. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, was determined in rat liver microsomes (RLM), human liver microsomes (HLM), and systems expressing recombinant human CYP3A4. The similarity in Km values across these systems indicates a comparable affinity of the CYP enzymes for the compound in different preclinical models. nih.gov
| Enzyme Source | Km (µM) |
|---|---|
| Rat Liver Microsomes (RLM) | 32.7 |
| Human Liver Microsomes (HLM) | 21.8 |
| cDNA-expressed CYP3A4 | 48.7 |
Data from a kinetic analysis of the metabolism of a pyrazolo[3,4-d]pyrimidine derivative. nih.gov
The ability of a drug to be absorbed through the intestinal wall is a key determinant of its oral bioavailability. The Caco-2 cell monolayer assay is a widely used in vitro model that mimics the human intestinal epithelium. nsf.gov The output of this assay is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the cell monolayer. researchgate.net
Papp values are generally used to classify compounds into low, moderate, or high permeability categories. A common classification scheme is:
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
Moderate Permeability: Papp between 1.0 x 10⁻⁶ and 10.0 x 10⁻⁶ cm/s researchgate.netresearchgate.net
High Permeability: Papp > 10.0 x 10⁻⁶ cm/s researchgate.net
While extensive permeability data for this compound derivatives are not widely published, a Caco-2 experiment involving the pyrimidine-containing compound UZH1a demonstrated good cell permeability, with a Papp value greater than 1.0 x 10⁻⁵ cm/s (or > 10.0 x 10⁻⁶ cm/s). acs.org This result places the compound in the high permeability category, suggesting a high potential for oral absorption. researchgate.netacs.org
Early assessment of potential toxicity is fundamental to drug development. In vitro screening provides initial data on a compound's potential to cause cell death (cytotoxicity) or interfere with specific biological functions, such as cardiac ion channels.
Cytotoxicity in Cell Lines Cytotoxicity is typically assessed by exposing various cell lines to a range of compound concentrations and determining the concentration that causes 50% cell death (IC50). Numerous studies have evaluated the cytotoxic potential of novel pyrimidine derivatives, often against human cancer cell lines, demonstrating a wide range of potencies. For example, pyrrolo[2,3-d]pyrimidine derivatives have shown potent activity, with compound 10a exhibiting an IC50 value of 0.19 µM against the PC3 prostate cancer cell line. nih.gov Other pyrimidine derivatives have also displayed significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and leukemia (HL-60). researchgate.net
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 10a | PC3 (Prostate) | 0.19 | nih.gov |
| 10b | MCF-7 (Breast) | 1.66 | nih.gov |
| 9e | A549 (Lung) | 4.55 | nih.gov |
| 18 | MCF-7 (Breast) | 0.32 | researchgate.net |
| 18 | HL-60 (Leukemia) | 0.36 | researchgate.net |
| 12c | MOLT-4 (Leukemia) | 1.58 | rsc.org |
| 12d | MOLT-4 (Leukemia) | 2.0 | rsc.org |
| 2 | MCF-7 (Breast) | 0.013 | nih.gov |
hERG Channel Inhibition The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. nih.gov Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, creating a risk of potentially fatal cardiac arrhythmias. Therefore, screening for hERG channel inhibition is a critical safety assessment in drug discovery. These assays determine the IC50 value for the inhibition of the hERG channel current. nih.gov While this is a standard and vital in vitro toxicity screen, specific data on the hERG channel inhibition of this compound or its direct derivatives were not available in the reviewed literature.
Structure Activity Relationship Sar Studies Centered on 4 Chloro 6 4 Fluorophenoxy Pyrimidine Core
Systematic Modification of the Chloro Substituent and Its Impact on Activity
The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is a critical determinant of the biological activity of 4-Chloro-6-(4-fluorophenoxy)pyrimidine analogues. Its electronegativity and size influence the molecule's interaction with target proteins. Systematic replacement of this chloro group with other functionalities has been a key strategy to probe the SAR and optimize biological activity.
The reactivity of the C4-chloro group facilitates its displacement by various nucleophiles, allowing for the synthesis of a diverse library of analogues. For instance, replacement of the chloro group with different amino moieties can significantly alter the biological profile of the resulting compounds. Studies on related 4,6-disubstituted pyrimidines have shown that the introduction of an amino group at the C4 position can lead to potent inhibitors of various kinases. The nature of the substituent on the amino group, whether it be alkyl, aryl, or a more complex heterocyclic system, plays a crucial role in determining the potency and selectivity of the final compound.
Similarly, the substitution of the chloro group with alkoxy moieties has been explored. The introduction of a methoxy (B1213986) or ethoxy group, for example, can impact the molecule's solubility, metabolic stability, and binding affinity. In some kinase inhibitor series, the replacement of a chloro group with a methoxy group has been shown to either maintain or in some cases enhance the inhibitory activity, suggesting that an oxygen-linked substituent can also form favorable interactions within the active site of the target protein.
The following table summarizes the impact of substituting the C4-chloro group with various functionalities on the biological activity of pyrimidine derivatives, based on findings from related studies.
| C4-Substituent | General Impact on Biological Activity | Rationale |
|---|---|---|
| -Cl (Chloro) | Serves as a good leaving group for further synthesis and can participate in halogen bonding. Often provides a baseline level of activity. | The electronegativity and size of chlorine can contribute to favorable interactions with the target protein. |
| -NHR (Amino) | Can significantly enhance potency, particularly in kinase inhibitors, by forming hydrogen bonds with the hinge region of the kinase. | The hydrogen bond donor/acceptor properties of the amino group are crucial for binding to many biological targets. |
| -OR (Alkoxy) | May improve physicochemical properties such as solubility and can modulate activity depending on the size and nature of the 'R' group. | Alkoxy groups can influence the electronic properties of the pyrimidine ring and engage in different types of interactions within the binding pocket. |
| -SR (Thioether) | Can alter the lipophilicity and metabolic profile of the compound, with variable effects on activity. | The sulfur atom can participate in different non-covalent interactions compared to oxygen or nitrogen. |
Exploration of Substituent Effects on the Fluorophenoxy Moiety
The 4-fluorophenoxy group at the C6 position of the pyrimidine ring is another key pharmacophoric element. The fluorine atom, with its high electronegativity and small size, can significantly influence the electronic properties of the phenoxy ring and participate in specific interactions with the target protein, such as hydrogen bonding or halogen bonding.
Exploration of substituent effects on this moiety involves several strategies:
Positional Isomerism of the Fluorine Atom: Moving the fluorine atom from the para (4-position) to the meta (3-position) or ortho (2-position) of the phenoxy ring can have a profound impact on activity. This change in position alters the molecule's dipole moment and the electronic distribution of the phenoxy ring, which in turn affects its binding affinity. For instance, in a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, the placement of fluorine at the meta position of the benzyloxy group was found to be favorable for dual EGFR/ErbB-2 kinase inhibition. nih.gov
Replacement of the Fluorine Atom: Substituting the fluorine atom with other halogens (e.g., chlorine, bromine) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., cyano, nitro) groups allows for a systematic investigation of the electronic and steric requirements at this position. Studies have shown that even small changes, such as replacing fluorine with chlorine, can lead to significant differences in biological activity.
Disubstitution on the Phenoxy Ring: The introduction of a second substituent on the fluorophenoxy ring can further modulate the activity. The position and nature of this second substituent are critical.
The following table provides a hypothetical representation of how different substituents on the phenoxy moiety could influence biological activity, based on general medicinal chemistry principles.
| Phenoxy Moiety Substituent(s) | Potential Impact on Activity | Rationale |
|---|---|---|
| 4-Fluoro | Often provides a good balance of electronic properties and potential for specific interactions. | Fluorine can act as a hydrogen bond acceptor and its presence can block metabolic oxidation. |
| 3-Fluoro | May lead to altered binding orientation and activity due to changes in the electronic landscape of the ring. | The change in dipole moment can affect long-range electrostatic interactions with the target. |
| 2-Fluoro | Can introduce steric hindrance and alter the preferred conformation of the phenoxy ring relative to the pyrimidine core. | Steric clashes can be detrimental to binding, but in some cases may lead to improved selectivity. |
| 4-Chloro | Increases lipophilicity and can participate in halogen bonding, potentially leading to increased potency. | Chlorine is larger than fluorine and has different electronic properties, which will alter the binding interactions. |
| 4-Methoxy | Introduces an electron-donating group, which can affect the pKa of the phenoxy ring and its hydrogen bonding capacity. | The methoxy group can act as a hydrogen bond acceptor and may improve solubility. |
Variation of the Pyrimidine Ring Substituents and Their Influence on Biological Profiles
While the C4 and C6 positions are the primary points of substitution in the this compound core, modifications at other positions of the pyrimidine ring (C2 and C5) can also significantly influence the biological profile of the resulting analogues.
The introduction of small alkyl or aryl groups at the C2 or C5 positions can modulate the molecule's lipophilicity, shape, and interaction with the target protein. For example, in a series of 4,6-disubstituted pyrimidines investigated as HSF1 stress pathway inhibitors, modifications at the C2 position were found to be critical for activity. nih.gov
Furthermore, the introduction of a substituent at the C5 position can be particularly impactful. This position is often solvent-exposed in kinase binding sites, and introducing a group here can improve physicochemical properties or provide an additional vector for interaction with the protein surface.
Positional Isomerism and Stereochemical Considerations in Pyrimidine Derivatives
Positional isomerism plays a crucial role in the SAR of pyrimidine derivatives. For instance, swapping the substituents at the C4 and C6 positions would result in a constitutional isomer with potentially very different biological activity. The electronic environment and steric accessibility of these positions are distinct, leading to different binding modes and potencies.
Stereochemistry becomes a critical factor when chiral centers are introduced into the substituents. For example, if a substituent contains a stereocenter, the two enantiomers may exhibit significantly different biological activities. This is because biological targets, being chiral themselves, often interact stereoselectively with small molecules. Therefore, the synthesis and evaluation of individual enantiomers are often necessary to fully understand the SAR and to identify the more potent eutomer.
Application of Cheminformatics Tools in SAR Analysis for this compound Analogues
Cheminformatics tools have become indispensable in modern drug discovery and play a significant role in the SAR analysis of this compound analogues. These computational methods can be used to:
Develop Quantitative Structure-Activity Relationship (QSAR) models: QSAR models correlate the chemical structures of a series of compounds with their biological activities. By building a robust QSAR model, it is possible to predict the activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds.
Perform Molecular Docking Studies: Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. This provides valuable insights into the key interactions that are responsible for the observed biological activity and can guide the design of new analogues with improved binding affinity. For example, docking studies were used to determine the possible binding model of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives with EGFR/ErbB-2 kinases. nih.gov
Conduct Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This model can be used to search virtual libraries for novel scaffolds that fit the pharmacophoric requirements.
Analyze Physicochemical Properties: Cheminformatics tools can be used to calculate important physicochemical properties such as lipophilicity (logP), solubility, and polar surface area. These properties are critical for determining the drug-likeness of a compound and its potential for oral bioavailability.
The integration of these computational approaches with traditional medicinal chemistry strategies accelerates the drug discovery process and facilitates a more rational and efficient exploration of the SAR of this compound analogues.
Applications of 4 Chloro 6 4 Fluorophenoxy Pyrimidine As a Synthetic Intermediate
Synthesis of Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The pyrimidine (B1678525) core is a ubiquitous motif in numerous biologically active compounds, and 4-chloro-6-(4-fluorophenoxy)pyrimidine serves as a crucial precursor for the synthesis of advanced pharmaceutical intermediates and APIs. Its chemical structure allows for facile derivatization to generate libraries of compounds for drug discovery.
The 4-chloro-6-phenoxypyrimidine scaffold is a key structural element in the design of various kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research.
Derivatives of 4-chloro-6-phenoxypyrimidine have been synthesized and evaluated as potent enzyme inhibitors. For instance, a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives have been designed based on the structure of Lapatinib, a known dual inhibitor of epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases. nih.gov In these syntheses, the chlorine atom at the 4-position of a chlorophenoxypyrimidine intermediate is displaced by an aniline (B41778) derivative to form the final kinase inhibitor.
Similarly, the 4,6-dichloropyrimidine (B16783) scaffold has been utilized in the synthesis of Aurora kinase inhibitors. nih.gov Aurora kinases are involved in the regulation of mitosis, and their inhibition is a promising strategy for cancer therapy. The synthesis of these inhibitors often involves sequential nucleophilic substitution reactions at the 4- and 6-positions of the dichloropyrimidine core.
The following table provides examples of kinase inhibitors synthesized from pyrimidine precursors:
| Kinase Target | Precursor Scaffold | Example Synthesized Compound |
| EGFR/ErbB-2 | 4-Chloro-6-phenoxypyrimidine derivative | 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine |
| Aurora Kinase | 4,6-Dichloropyrimidine derivative | (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone |
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The pyrimidine ring is considered a privileged scaffold due to its presence in a wide variety of biologically active compounds, including many approved drugs. nih.govbeilstein-journals.org
This compound is a valuable precursor for the synthesis of molecules containing this privileged scaffold. The reactivity of the chlorine atom allows for the introduction of diverse substituents at the 4-position, leading to the generation of large libraries of pyrimidine-based compounds for high-throughput screening. This approach accelerates the drug discovery process by enabling the rapid identification of molecules with desired biological activities. nih.gov
The versatility of the pyrimidine scaffold is further demonstrated by its presence in drugs targeting a range of conditions, from cancers to inflammatory diseases. nih.gov The synthesis of these complex molecules often relies on the availability of functionalized pyrimidine intermediates like this compound.
Construction of Complex Heterocyclic Systems Utilizing this compound
The reactivity of this compound makes it an excellent starting material for the construction of more complex heterocyclic systems. Fused-ring systems containing a pyrimidine core are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
For example, chloropyrimidine derivatives can be used in the synthesis of pyrazolo[3,4-d]pyrimidines, which are another class of privileged scaffolds known for their kinase inhibitory activity. clausiuspress.com The synthesis of these compounds typically involves the reaction of a chloropyrimidine with a substituted pyrazole.
Furthermore, multicomponent reactions involving pyrimidine derivatives have been developed for the synthesis of complex heterocyclic systems such as pyrano[2,3-d]pyrimidines. researchgate.net These reactions offer an efficient way to build molecular complexity in a single step. The use of this compound in such reactions would allow for the incorporation of the fluorophenoxy moiety into the final heterocyclic product, potentially modulating its biological activity.
Material Science Applications of Derivatives (e.g., Liquid Crystals, Polymer Chemistry)
While the primary applications of this compound are in the life sciences, its derivatives also have potential applications in material science. The rigid pyrimidine core and the potential for introducing various functional groups make it an attractive building block for the synthesis of liquid crystals and polymers.
For instance, the introduction of mesogenic groups onto the pyrimidine scaffold could lead to the formation of liquid crystalline materials. Although direct examples involving this compound are not prevalent in the literature, the general principle of using substituted heterocyclic cores in the design of liquid crystals is well-established.
In polymer chemistry, chloro-substituted heterocyclic compounds can be used as monomers or functionalization agents. For example, 4'-chloro-2,2':6',2''-terpyridine has been used in the large-scale synthesis of supramolecular polymers. tue.nlresearchgate.net The chlorine atom allows for the attachment of the terpyridine unit to polymer backbones through nucleophilic substitution reactions. A similar approach could be envisioned for derivatives of this compound, enabling the development of new polymeric materials with tailored properties.
Development of Agrochemicals and Crop Protection Agents from Pyrimidine Precursors (Focus on chemical synthesis and structure)
The pyrimidine scaffold is also a key component in many agrochemicals, including fungicides and herbicides. The development of new crop protection agents is crucial for ensuring food security, and pyrimidine derivatives have shown significant promise in this area.
A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives have been synthesized and evaluated for their fungicidal and herbicide safener activities. nih.gov These compounds were designed by combining the phenoxy group found in the fungicide azoxystrobin (B1666510) with the phenylpyrimidine moiety of the herbicide safener fenclorim. The synthesis of these analogues involves the reaction of a substituted phenol (B47542) with a dichlorophenylpyrimidine, a reaction pathway that is directly applicable to this compound.
The structure-activity relationship studies of these compounds revealed that the nature of the substituent on the phenoxy ring significantly influences their biological activity. The presence of a fluorine atom in this compound could therefore be expected to impart specific properties to the resulting agrochemical derivatives.
The following table provides an example of an agrochemical class derived from a pyrimidine precursor:
| Agrochemical Class | Precursor Scaffold | Example Synthesized Compound | Target Activity |
| Fungicide/Herbicide Safener | 4-Chloro-6-phenoxy-2-phenylpyrimidine | 4-Chloro-6-(substituted phenoxy)-2-phenylpyrimidine | Fungicidal and herbicide safening |
Future Research Directions and Unexplored Avenues in 4 Chloro 6 4 Fluorophenoxy Pyrimidine Research
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
Key Research Areas:
Predictive Modeling: AI algorithms can be trained on existing data for pyrimidine (B1678525) derivatives to predict the biological activities, pharmacokinetic profiles, and toxicity of novel analogues of 4-chloro-6-(4-fluorophenoxy)pyrimidine. nih.govnih.gov This can significantly reduce the time and cost associated with synthesizing and screening new compounds.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or material characteristics. elsevier.com These models can explore a vast chemical space to identify candidates with high potential. nih.gov
Synthesis Planning: Machine learning can assist in developing efficient and sustainable synthetic routes for derivatives of this compound by predicting reaction outcomes and optimizing reaction conditions. elsevier.com
Table 1: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Toxicology | Using machine learning models to forecast potential adverse effects of new derivatives. | Early identification of potentially harmful compounds, reducing late-stage failures in drug development. |
| Virtual Screening | High-throughput computational screening of virtual libraries of this compound analogues against various biological targets. | Rapid identification of promising lead compounds for further experimental validation. elsevier.com |
| Material Property Prediction | AI models to predict the electronic, optical, and thermal properties of polymers or other materials incorporating the this compound moiety. | Accelerated discovery of new materials for electronics, optics, and other advanced applications. |
Sustainable Synthesis and Biocatalytic Approaches for Pyrimidine Derivatives
The growing emphasis on green chemistry necessitates the development of more environmentally friendly methods for synthesizing pyrimidine derivatives. benthamdirect.comnih.govkuey.net Future research should focus on sustainable and biocatalytic approaches for the synthesis of this compound and its analogues.
Key Research Areas:
Green Solvents and Catalysts: Investigating the use of water, ionic liquids, or other green solvents in the synthesis of this compound can significantly reduce the environmental impact. powertechjournal.comingentaconnect.com The use of reusable, heterogeneous catalysts can also improve the sustainability of the process. powertechjournal.com
Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis of pyrimidine derivatives can lead to highly selective and efficient processes under mild reaction conditions. powertechjournal.com
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis of this compound.
Table 2: Comparison of Synthetic Approaches for Pyrimidine Derivatives
| Synthetic Approach | Advantages | Challenges |
|---|---|---|
| Traditional Synthesis | Well-established and versatile. | Often involves harsh reagents, toxic solvents, and multiple steps. |
| Microwave-Assisted Synthesis | Reduced reaction times and increased yields. powertechjournal.com | Scalability can be an issue for large-scale production. |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, and environmentally friendly. powertechjournal.com | Enzyme stability and cost can be limiting factors. |
Exploration of Novel Biological Targets through High-Throughput Screening of Analogues (Preclinical, In Vitro)
The diverse biological activities of pyrimidine derivatives suggest that analogues of this compound may interact with a wide range of biological targets. mdpi.commdpi.com High-throughput screening (HTS) of a library of its derivatives could uncover novel therapeutic applications.
Key Research Areas:
Library Synthesis: The development of efficient methods for the parallel synthesis of a diverse library of this compound analogues is crucial for HTS campaigns.
Target-Based Screening: Screening the library against a panel of known and novel biological targets, such as kinases, proteases, and nuclear receptors, could identify compounds with specific inhibitory or modulatory activities. nih.gov
Phenotypic Screening: Utilizing cell-based phenotypic screens can help identify compounds that induce a desired cellular response, even without prior knowledge of the specific molecular target.
Advanced Delivery Systems and Formulation Strategies for Research Compounds
The therapeutic potential of any compound is contingent on its ability to reach its target in the body. Research into advanced delivery systems and formulation strategies for this compound and its analogues is essential for translating in vitro findings into potential in vivo applications.
Key Research Areas:
Nanoparticle-Based Delivery: Encapsulating pyrimidine derivatives within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility, stability, and bioavailability.
Targeted Delivery: Functionalizing delivery systems with targeting ligands, such as antibodies or peptides, can enable the specific delivery of this compound analogues to diseased cells or tissues, enhancing efficacy and reducing off-target effects.
Controlled Release Formulations: Developing formulations that provide sustained release of the compound over time can improve its pharmacokinetic profile and reduce the frequency of administration.
Emerging Roles in New Therapeutic Modalities (Focus on chemical linkers/scaffolds)
The structural features of this compound make it an attractive scaffold for the development of new therapeutic modalities beyond traditional small molecule inhibitors. researchgate.net The presence of a reactive chlorine atom and multiple sites for functionalization allows for its incorporation into more complex therapeutic constructs.
Key Research Areas:
PROTACs and Molecular Glues: The this compound scaffold could be utilized as a core structure for the design of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are designed to induce the degradation of specific proteins.
Antibody-Drug Conjugates (ADCs): The pyrimidine core could serve as a stable linker to attach a cytotoxic payload to an antibody, creating an ADC for targeted cancer therapy.
Covalent Inhibitors: The reactive chlorine atom could be exploited to design covalent inhibitors that form a permanent bond with their biological target, leading to prolonged and potent activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
